molecular formula C13H12O3 B1456592 6-(2-Hydroxyethyl)-1-naphthoic acid CAS No. 614754-39-1

6-(2-Hydroxyethyl)-1-naphthoic acid

Cat. No. B1456592
CAS RN: 614754-39-1
M. Wt: 216.23 g/mol
InChI Key: JHBPZMUJFQKDMK-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-1-naphthoic acid, also known as 2-hydroxyethylnaphthalene-1-carboxylic acid (HENC), is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

Biomedical Applications

6-(2-Hydroxyethyl)-1-naphthoic acid is a component in the synthesis of acrylic-based polymers, which have a wide range of applications in the biomedical field. These polymers are used in ophthalmologic devices , orthopaedics , tissue engineering , and dental applications due to their versatile properties . The ability to tailor these polymers for specific requirements like mechanical performance, electrical/thermal properties, fluid diffusion, biological behavior, antimicrobial capacity, and porosity makes them highly valuable in medical research and device fabrication.

Tissue Engineering

In the realm of tissue engineering, 6-(2-Hydroxyethyl)-1-naphthoic acid-related acrylic materials can be used to create scaffolds with the necessary degree, type, and morphology of pores . These scaffolds support the growth and development of new tissues by providing a structured environment that mimics the natural extracellular matrix.

Ophthalmic Applications

Acrylic polymers derived from 6-(2-Hydroxyethyl)-1-naphthoic acid are extensively used in ophthalmology, particularly in the creation of corneal prostheses , intraocular lenses , and contact lenses . Their optical clarity and biocompatibility make them ideal for such sensitive applications.

Orthopaedic Applications

The compound’s derivatives are also used in bone cements for orthopaedic applications. These cements are crucial for securing implants and providing support in various orthopaedic surgeries .

Dental Restoratives

In dentistry, materials synthesized from 6-(2-Hydroxyethyl)-1-naphthoic acid are used for dental restoratives . They offer durability and resistance to wear, which are essential properties for long-lasting dental repairs .

Antimicrobial Strategies

The incorporation of 6-(2-Hydroxyethyl)-1-naphthoic acid into polymers like pHEMA can enhance their antimicrobial properties. This is particularly important in preventing infections at the site where biomedical devices are employed .

Cancer Therapy

Research is ongoing to utilize 6-(2-Hydroxyethyl)-1-naphthoic acid derivatives in cancer therapy. These compounds can be part of stimuli-responsive systems that target cancer cells and deliver drugs in a controlled manner .

Wound Healing

Finally, the compound plays a role in wound healing applications. Acrylic-based materials that include 6-(2-Hydroxyethyl)-1-naphthoic acid can be designed to promote better wound closure and prevent infections, thereby accelerating the healing process .

properties

IUPAC Name

6-(2-hydroxyethyl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPZMUJFQKDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855700
Record name 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

614754-39-1
Record name 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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